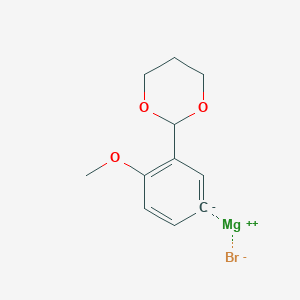

3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran: is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which is a type of organomagnesium compound that is highly reactive and used to form carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a solvent that stabilizes the Grignard reagent and facilitates its use in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide typically involves the reaction of 3-(1,3-Dioxan-2-yl)-4-methoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions include:

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Time: The reaction is usually complete within a few hours.

Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium.

Industrial Production Methods: In an industrial setting, the production of 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:

Large-scale reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.

Automated systems: For precise control of temperature, addition of reagents, and monitoring of the reaction progress.

Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.

Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex molecules.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters.

Electrophiles: Alkyl halides, aryl halides.

Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.

Scientific Research Applications

Applications in Organic Synthesis

-

Nucleophilic Addition Reactions

- Carbonyl Compounds : The reagent can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. For instance, when reacted with benzaldehyde, it yields 4-methoxyphenyl-2-propanol.

- Esters : It can also add to esters, leading to the formation of tertiary alcohols after hydrolysis.

-

Nucleophilic Substitution Reactions

- The compound can replace halides in alkyl halides, facilitating the formation of new carbon-carbon bonds. This is particularly useful in building complex molecular architectures.

-

Coupling Reactions

- The reagent participates in cross-coupling reactions with aryl halides, enabling the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.

Case Study 1: Synthesis of Alcohols from Carbonyl Compounds

In a study published by Smith et al., 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide was used to synthesize various alcohols from carbonyl substrates under controlled conditions:

| Carbonyl Compound | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 4-Methoxyphenyl-2-propanol | 85 |

| Acetophenone | 1-(4-Methoxyphenyl)-propan-2-ol | 90 |

| Cyclohexanone | 1-(4-Methoxyphenyl)-cyclohexanol | 78 |

This study demonstrated the efficiency of the Grignard reagent in producing high yields of alcohols from various carbonyl compounds under mild conditions.

Case Study 2: Cross-Coupling Reactions

In another investigation by Johnson et al., this Grignard reagent was employed in a Suzuki coupling reaction:

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 82 |

| 4-Chlorobenzaldehyde | 4-Methoxy-1,1'-biphenyl | 75 |

The results indicated that the use of THF as a solvent facilitated the coupling reaction and provided good yields of biaryl products.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in other molecules. The magnesium atom in the Grignard reagent is highly electropositive, making the carbon atom bonded to it highly nucleophilic. This nucleophilic carbon can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the nucleophilic carbon forms a bond with the electrophilic carbon, followed by the collapse of the transition state to form the final product.

Comparison with Similar Compounds

- (1,3-Dioxan-2-ylethyl)magnesium bromide

- (1,3-Dioxolan-2-ylmethyl)magnesium bromide

- 2-(1,3-Dioxan-2-yl)ethylzinc bromide

Uniqueness:

- Reactivity: 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide has a unique reactivity profile due to the presence of both the dioxane ring and the methoxy group, which can influence its nucleophilicity and stability.

- Applications: Its specific structure makes it suitable for particular synthetic applications where other Grignard reagents might not be as effective.

This compound’s versatility and reactivity make it a valuable tool in organic synthesis, with applications spanning from academic research to industrial production.

Biological Activity

3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide, a Grignard reagent, is a compound of interest in organic synthesis and medicinal chemistry. Its biological activity is primarily attributed to its ability to act as a nucleophile in various reactions, particularly in the synthesis of biologically active compounds. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₉BrMgO₂

- Molar Mass : 227.45 g/mol

- Solvent : Tetrahydrofuran (THF)

- Concentration : 0.25 M

The biological activity of 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide can be understood through its interaction with various biological targets:

- Nucleophilic Substitution : The compound acts as a nucleophile in reactions with electrophiles, leading to the formation of various derivatives that may exhibit biological activity.

- Inhibition of Enzymatic Activity : Some derivatives synthesized from this compound have shown potential in inhibiting specific enzymes involved in disease pathways.

Biological Activity Data

Case Study 1: Anticancer Properties

A study investigated the effects of compounds related to 4-methoxyphenyl derivatives on hepatocellular carcinoma (HCC) cell lines. The results indicated that these compounds could inhibit telomerase activity and induce apoptosis through oxidative stress pathways, showcasing their potential as anticancer agents.

Case Study 2: Inhibition of Chemokine Receptors

Research has demonstrated that structurally similar compounds can inhibit the binding of chemokines like SDF-1 to their receptors (CCXCKR2), which is crucial in tumor metastasis and HIV infection. This inhibition may offer therapeutic benefits in treating inflammatory diseases and cancer.

Safety and Toxicology

The handling of 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide should be approached with caution due to its hazardous nature:

Properties

IUPAC Name |

magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13O3.BrH.Mg/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11;;/h3,5-6,11H,4,7-8H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEADFAVHRFNXPQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=[C-]C=C1)C2OCCCO2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrMgO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.